![molecular formula C15H17N3O3S B2548598 N2-éthyl-N4-[(4-méthoxyphényl)méthyl]-1,3-thiazole-2,4-dicarboxamide CAS No. 1251577-83-9](/img/structure/B2548598.png)

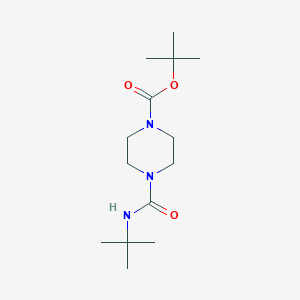

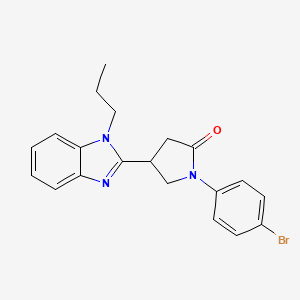

N2-éthyl-N4-[(4-méthoxyphényl)méthyl]-1,3-thiazole-2,4-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.

BenchChem offers high-quality N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les dérivés du thiazole ont attiré l'attention en tant qu'agents anticancéreux potentiels en raison de leur diversité structurale et de leurs activités biologiques. Les chercheurs ont exploré les effets cytotoxiques de ce composé contre les lignées cellulaires cancéreuses. Des études supplémentaires pourraient enquêter sur son mécanisme d'action et son potentiel pour la thérapie ciblée .

- Les composés à base de thiazole présentent souvent des propriétés antimicrobiennes. Enquêter sur les effets antibactériens et antifongiques de ce composé pourrait fournir des informations sur son potentiel en tant qu'agent antimicrobien novateur .

- Les structures cristallines de la N2-éthyl-N4-[(4-méthoxyphényl)méthyl]-1,3-thiazole-2,4-dicarboxamide révèlent des interactions intermoléculaires intéressantes. Les chercheurs pourraient explorer son comportement supramoléculaire, y compris les motifs de liaison hydrogène et l'emballage cristallin, qui peuvent avoir des implications pour la science des matériaux et la conception de médicaments .

- Les dérivés du thiazole servent de blocs de construction polyvalents en synthèse organique. Enquêter sur la réactivité de ce composé, telles que ses réactions d'alkylation ou de cyclisation, pourrait conduire au développement de nouvelles méthodologies de synthèse .

- Les chercheurs pourraient explorer l'impact des substituants sur l'activité biologique de ce composé. En synthétisant des analogues avec différents groupes fonctionnels, ils peuvent évaluer les changements de propriétés telles que la solubilité, la stabilité et la biodisponibilité .

- Comprendre les caractéristiques pharmacophoriques de la this compound est crucial. Les chercheurs peuvent utiliser des méthodes de calcul pour identifier les interactions clés et concevoir des dérivés optimisés pour des cibles biologiques spécifiques .

Agents anticancéreux

Activité antimicrobienne

Chimie supramoléculaire

Synthèse organique

Modulation de l'activité biologique

Conception de pharmacophore

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological effects .

Result of Action

Thiazole derivatives, in general, have been associated with a variety of biological activities, suggesting a broad range of potential molecular and cellular effects .

Propriétés

IUPAC Name |

2-N-ethyl-4-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-3-16-14(20)15-18-12(9-22-15)13(19)17-8-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVTXCGPCWXXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2548517.png)

![1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2548525.png)

![2-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2548528.png)

![2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2548535.png)

![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)